molecular formula C19H15FN4O2 B11292969 N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Katalognummer: B11292969
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: HZMFSSSEDGZVSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative of the pyridopyrrolopyrimidine scaffold. The core structure features a fused tricyclic system with a carboxamide substituent at position 2 and methyl groups at positions 1 and 7.

Eigenschaften

Molekularformel

C19H15FN4O2

Molekulargewicht

350.3 g/mol

IUPAC-Name

N-(2-fluorophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H15FN4O2/c1-11-6-5-9-24-16(11)22-17-12(19(24)26)10-15(23(17)2)18(25)21-14-8-4-3-7-13(14)20/h3-10H,1-2H3,(H,21,25)

InChI-Schlüssel

HZMFSSSEDGZVSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC=C4F

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as ZnCl2 and solvents like DMSO .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory response . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors Reference
N-(2-Fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 2-Fluorophenyl C19H15FN4O2 ~350.35 (est.) ~2.8 5 [Extrapolated]
N-(3-Fluorophenyl) analog 3-Fluorophenyl C19H15FN4O2 350.35 2.8847 5
N-(2-Ethylphenyl) analog 2-Ethylphenyl C21H20N4O2 360.417 ~3.2 4
N-(3,5-Dimethylphenyl) analog 3,5-Dimethylphenyl C21H20N4O2 360.41 ~3.5 4
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl analog 2,4-Dimethoxyphenyl C24H26N4O3 418.5 ~2.1 6

Key Observations:

Substituent Effects on logP :

  • Fluorophenyl derivatives (logP ~2.8–2.88) exhibit lower lipophilicity compared to ethylphenyl (logP ~3.2) and dimethylphenyl (logP ~3.5) analogs, likely due to reduced hydrophobic bulk .
  • Methoxypropyl and dimethoxyphenyl groups (logP ~2.1) enhance polarity, improving aqueous solubility .

Hydrogen Bonding Capacity :

  • Fluorophenyl analogs retain five hydrogen bond acceptors (amide carbonyl, pyrimidine N, and fluorine), supporting interactions with target proteins. Ethylphenyl and dimethylphenyl analogs lack fluorine, reducing electronegativity .

Synthetic Pathways :

  • Carboxamide-linked analogs are synthesized via condensation of 2-chloro-4-oxo-pyridopyrimidine intermediates with substituted glycinate esters, followed by hydrolysis and coupling with aryl amines using CDI (1,1'-carbonyldiimidazole) . Fluorophenyl derivatives require careful control of reaction conditions to avoid dehalogenation .

Biologische Aktivität

N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article explores its synthesis, biological activities, and mechanisms of action based on recent research findings.

Synthesis and Structural Features

The compound is synthesized through a series of reactions involving pyridopyrrolopyrimidine scaffolds. The structure incorporates a carboxamide functional group which is crucial for its biological activity. The synthesis typically involves the condensation of appropriate aniline derivatives with carboxylic acid intermediates in the presence of coupling agents like 1,1'-carbonyldiimidazole (CDI) .

Structural Characteristics

FeatureDescription
Molecular FormulaC16H16FN5O
Molecular Weight305.33 g/mol
Key Functional GroupsCarboxamide, Fluorophenyl, Dihydropyrido

Antiviral Properties

Recent studies have shown that derivatives of this compound exhibit significant antiviral activity against SARS-CoV-2. In vitro assays demonstrated that these compounds could inhibit viral replication by over 90% at specific concentrations without inducing cytotoxic effects on host cells .

Mechanism of Action:
The antiviral activity is attributed to the compound's ability to bind effectively to the main protease (Mpro) of the virus. Molecular docking studies revealed favorable non-covalent interactions within the Mpro binding pocket, suggesting a competitive inhibition mechanism .

Cytotoxicity Profile

In addition to its antiviral properties, the cytotoxicity of N-(2-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide was assessed using Vero cells. The results indicated minimal cytotoxic effects at concentrations effective for viral inhibition . This profile highlights its potential as a therapeutic agent with a favorable safety margin.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • In Vitro Studies : A set of nine derivatives was evaluated for their anti-COVID-19 activity. Most compounds displayed potent inhibition of viral growth with low cytotoxicity .
  • Molecular Docking Simulations : These simulations provided insights into the binding affinities and interaction dynamics between the compounds and Mpro, supporting their potential as effective inhibitors .
  • Comparative Analysis : In comparison to other known antiviral agents, these pyridopyrrolopyrimidine derivatives showed superior efficacy against SARS-CoV-2 in preliminary screenings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.